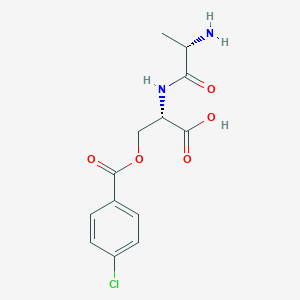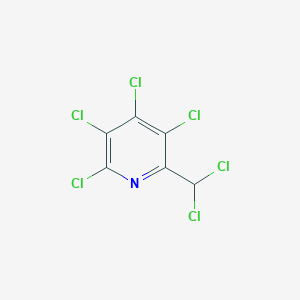
Pyridine, 2-methyl-, hexachloro deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-methyl-, hexachloro derivative is a compound derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
The synthesis of pyridine, 2-methyl-, hexachloro derivative typically involves the chlorination of 2-methylpyridine. This can be achieved through various synthetic routes, including:
Direct Chlorination: This method involves the direct chlorination of 2-methylpyridine using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Electrophilic Substitution: Another method involves the electrophilic substitution of 2-methylpyridine with a chlorinating agent, such as sulfuryl chloride or phosphorus pentachloride. This method allows for selective chlorination at specific positions on the pyridine ring.
Industrial production methods often involve continuous flow processes to ensure high yield and purity of the final product. These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Pyridine, 2-methyl-, hexachloro derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.
Reduction: Reduction of the hexachloro derivative can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major products formed from these reactions include pyridine N-oxides, dechlorinated pyridine derivatives, and substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2-methyl-, hexachloro derivative has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: In biological research, the compound is used to study the effects of chlorinated pyridine derivatives on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals.
Medicine: Pyridine derivatives, including the hexachloro derivative, are investigated for their potential therapeutic properties. They are studied for their antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of pyridine, 2-methyl-, hexachloro derivative involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Pyridine, 2-methyl-, hexachloro derivative can be compared with other similar compounds, such as:
2-Methylpyridine: The parent compound, which lacks the chlorination, has different chemical properties and reactivity.
2,6-Dichloropyridine: A dichlorinated derivative of pyridine, which has different substitution patterns and reactivity compared to the hexachloro derivative.
3,5-Dichloropyridine: Another dichlorinated pyridine derivative with distinct chemical properties and applications.
The uniqueness of pyridine, 2-methyl-, hexachloro derivative lies in its high degree of chlorination, which imparts unique chemical properties and reactivity. This makes it suitable for specific applications where other pyridine derivatives may not be as effective.
Propriétés
Numéro CAS |
76840-11-4 |
|---|---|
Formule moléculaire |
C6HCl6N |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6HCl6N/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h5H |
Clé InChI |
YJBYHTLOGVFSDR-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1Cl)Cl)C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



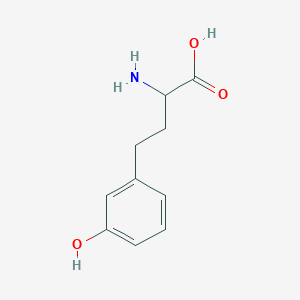
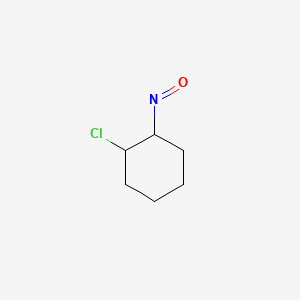
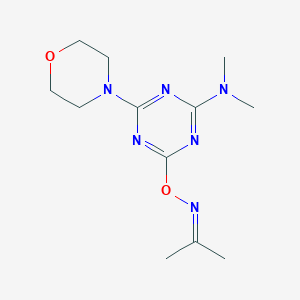
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)
![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)

![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14171625.png)
